6-(2-naphthyl)-4-(2-thienyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-naphthyl)-4-(2-thienyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound that features a naphthalene ring, a thiophene ring, and a dihydropyridine ring with a thioxo group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-naphthyl)-4-(2-thienyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-2-carbaldehyde with thiophene-2-carbaldehyde in the presence of a suitable base, followed by cyclization and introduction of the thioxo and carbonitrile groups under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-naphthyl)-4-(2-thienyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction could produce dihydro derivatives with altered electronic properties.
Scientific Research Applications
6-(2-naphthyl)-4-(2-thienyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The exact mechanism of action for 6-(2-naphthyl)-4-(2-thienyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, and pathways involved in cellular processes. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-2-carboxylic acid share the naphthalene ring structure.
Thiophene derivatives: Compounds such as thiophene-2-carboxaldehyde have the thiophene ring.
Dihydropyridine derivatives: Compounds like nifedipine, a well-known calcium channel blocker, share the dihydropyridine ring structure.
Uniqueness
6-(2-naphthyl)-4-(2-thienyl)-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to the combination of these three distinct ring systems and the presence of the thioxo and carbonitrile groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H12N2S2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
6-naphthalen-2-yl-2-sulfanylidene-4-thiophen-2-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H12N2S2/c21-12-17-16(19-6-3-9-24-19)11-18(22-20(17)23)15-8-7-13-4-1-2-5-14(13)10-15/h1-11H,(H,22,23) |
InChI Key |
YPZOKOXUTIQMBL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C(=S)N3)C#N)C4=CC=CS4 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C(=S)N3)C#N)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.